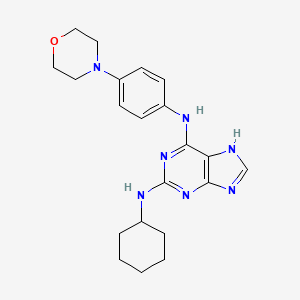

Retreversine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCURSAGINSDQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Reversine: A Technical Guide to its Discovery, Mechanism, and Application in Cellular Reprogramming

Foreword: This document provides a comprehensive technical overview of Reversine, a synthetic purine derivative instrumental in the field of cellular reprogramming. Initially identified through high-throughput screening, Reversine has garnered significant attention for its ability to induce dedifferentiation in lineage-committed cells and for its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its history, mechanism of action, and the experimental protocols that underpin its study.

Discovery and History

Reversine, chemically known as 2-(4-morpholinoanilino)-6-cyclohexylaminopurine, was first identified by the research group of Peter G. Schultz at The Scripps Research Institute.[1][2] The discovery, published in 2004 in the Journal of the American Chemical Society, was the result of a high-throughput screen of a large library of synthetic compounds designed to identify molecules capable of inducing dedifferentiation in mammalian cells.[3] The initial experiments demonstrated that Reversine could reverse the differentiation of C2C12 myoblasts, a murine muscle precursor cell line, into a more primitive, multipotent progenitor state.[3][4] These dedifferentiated cells could then be induced to redifferentiate into other mesenchymal lineages, such as osteoblasts and adipocytes. This seminal work provided a proof-of-concept for the use of small molecules to manipulate cell fate, offering a powerful tool for regenerative medicine and the study of developmental biology.

Mechanism of Action

Reversine's biological effects are primarily attributed to its role as a potent inhibitor of several key protein kinases. Extensive research has elucidated a dual mechanism of action, targeting both Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1).

Inhibition of Aurora Kinases

Reversine is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cytokinesis. Inhibition of Aurora B kinase, in particular, leads to defects in chromosome segregation and a failure of cytokinesis, resulting in the formation of polyploid cells. This disruption of the cell cycle is a key aspect of Reversine's activity, both in its dedifferentiation-inducing and anti-cancer effects.

Inhibition of MEK1

In addition to its effects on Aurora kinases, Reversine has been shown to inhibit MEK1, a central component of the Ras-Raf-MEK-ERK signaling pathway. The MEK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. Inhibition of MEK1 by Reversine leads to a decrease in the phosphorylation of its downstream target, ERK1/2. This modulation of the MEK/ERK pathway is thought to contribute to the changes in gene expression and cell fate observed upon Reversine treatment.

Quantitative Data

The following tables summarize key quantitative data regarding the efficacy and activity of Reversine from various studies.

Table 1: Inhibitory Activity of Reversine against Protein Kinases

| Target Kinase | IC50 (nM) | Reference |

| Aurora A | 400 | |

| Aurora B | 500 | |

| Aurora C | 400 | |

| MEK1 | 8 | |

| Myosin II ATPase | 10 |

Table 2: Anti-proliferative Activity of Reversine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 4 | 72 | |

| H1299 | Non-Small Cell Lung Cancer | 20 | 72 | |

| H1435 | Non-Small Cell Lung Cancer | 0.9 | 72 | |

| H23 | Non-Small Cell Lung Cancer | 9.7 | 72 | |

| MNNG/HOS | Osteosarcoma | ~2-4 | 48 | |

| U-2 OS | Osteosarcoma | ~2-4 | 48 | |

| MG-63 | Osteosarcoma | ~2-4 | 48 | |

| AGS | Gastric Cancer | ~10 | 48 | |

| NCI-N87 | Gastric Cancer | ~10 | 48 | |

| KKU-100 | Cholangiocarcinoma | ~1-10 | 72 | |

| KKU-213A | Cholangiocarcinoma | ~0.6-5 | 72 | |

| KKU-213B | Cholangiocarcinoma | ~0.8-7 | 72 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Reversine.

Chemical Synthesis of Reversine

Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) is synthesized from 2,6-dichloropurine through a two-step nucleophilic substitution. The first substitution occurs at the C6 position with cyclohexylamine, followed by a second substitution at the C2 position with 4-morpholinoaniline. While a detailed, step-by-step synthesis protocol is proprietary to specific research labs and commercial suppliers, the general scheme is as follows:

-

Step 1: Synthesis of 6-cyclohexylamino-2-chloropurine: 2,6-dichloropurine is reacted with cyclohexylamine in a suitable solvent (e.g., ethanol) with a base (e.g., triethylamine) under reflux conditions.

-

Step 2: Synthesis of Reversine: The product from Step 1 is then reacted with 4-morpholinoaniline in a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone) at elevated temperatures.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

C2C12 Myoblast Dedifferentiation Assay

This protocol describes the induction of dedifferentiation in C2C12 myoblasts using Reversine, followed by redifferentiation into osteogenic and adipogenic lineages.

-

Cell Seeding: Plate C2C12 myoblasts at a density of 6,000 cells/cm² in growth medium (DMEM with 10% FBS).

-

Reversine Treatment: After 24 hours, replace the medium with fresh growth medium containing 20 nM Reversine (dissolved in DMSO). A DMSO-only control should be run in parallel. Incubate the cells for 48 hours.

-

Induction of Redifferentiation:

-

Osteogenic Differentiation: After the 48-hour Reversine treatment, wash the cells with PBS and replace the medium with osteogenic induction medium (DMEM, 10% FBS, 50 µg/mL ascorbic acid, 0.1 µM dexamethasone, and 10 mM β-glycerophosphate).

-

Adipogenic Differentiation: Alternatively, for adipogenic differentiation, replace the medium with adipogenic induction medium (DMEM, 10% FBS, 0.5 mM isobutylmethylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin).

-

-

Analysis: Culture the cells in the respective differentiation media for 6-14 days, replacing the medium every 2-3 days. Assess differentiation by:

-

Osteogenesis: Staining for alkaline phosphatase activity and Alizarin Red S staining for calcium deposits.

-

Adipogenesis: Staining for lipid droplets with Oil Red O.

-

Cell Viability and IC50 Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of Reversine on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of Reversine (e.g., 0, 0.5, 1, 5, 10, 20 µM) for 24, 48, or 72 hours.

-

Viability Assay: After the incubation period, assess cell viability using a suitable method, such as the CCK-8 assay or MTT assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the cell viability against the logarithm of the Reversine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with Reversine using flow cytometry.

-

Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of Reversine (e.g., 0, 1, 2, 4 µM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of Reversine against a specific kinase, such as Aurora B.

-

Reaction Setup: In a microplate, combine the kinase buffer, the kinase enzyme (e.g., recombinant Aurora B), the kinase substrate (e.g., histone H3), and varying concentrations of Reversine.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including:

-

Radiolabeling: Using [γ-³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assays: Using commercially available kits that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

-

-

Data Analysis: Determine the percentage of kinase inhibition at each Reversine concentration and calculate the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Reversine.

Caption: Signaling pathways modulated by Reversine.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of Reversine on cell fate.

Caption: Experimental workflow for Reversine-induced dedifferentiation.

Conclusion

Reversine has emerged as a valuable chemical tool for manipulating cellular plasticity. Its well-defined mechanism of action, centered on the inhibition of Aurora kinases and MEK1, provides a molecular basis for its ability to induce dedifferentiation and inhibit cancer cell proliferation. The experimental protocols detailed in this guide offer a foundation for further investigation into the multifaceted activities of this remarkable small molecule. As research in regenerative medicine and oncology continues to advance, Reversine and its analogs are likely to remain at the forefront of efforts to control cell fate for therapeutic benefit.

References

Retreversine for Inducing Cell Plasticity: A Technical Guide

Introduction

Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine due to its remarkable ability to induce cell plasticity. This technical guide provides an in-depth overview of Retreversine's core mechanisms, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. The document summarizes the current understanding of how Retreversine can reverse the fate of lineage-committed cells, offering a powerful tool for cell reprogramming and therapeutic applications.

Mechanism of Action

Retreversine induces cellular plasticity by modulating key signaling pathways that govern cell fate and differentiation. While the complete mechanism is still under investigation, several core pathways have been identified. The primary mode of action involves the inhibition of specific kinases, leading to a state of dedifferentiation where cells revert to a more primitive, multipotent state.[1][2]

Key Signaling Pathways

Retreversine's effects on cell plasticity are primarily attributed to its influence on the following signaling cascades:

-

MEK1/ERK1/2 Pathway Inhibition: Retreversine is known to inhibit Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the extracellular signal-regulated kinase (ERK) pathway.[1] The ERK1/2 pathway is crucial for cell proliferation, differentiation, and survival.[3][4] By inhibiting MEK1, Retreversine dampens the downstream signaling of ERK1/2, which is often associated with maintaining a differentiated state. This inhibition is a critical step in allowing cells to re-enter a more plastic state.

-

ROCK Pathway Involvement: The Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which plays a role in cytoskeleton dynamics and cell adhesion, is also implicated. There is evidence of crosstalk between the ROCK and ERK pathways, suggesting that Retreversine's effects may be mediated through a combined influence on these networks.

-

PI3K Pathway Activation: In some contexts, the activity of Retreversine may involve the activation of the PI3K signaling pathway, which is known to be involved in cell growth, proliferation, and survival.

-

Oct4 Activation: Retreversine treatment has been shown to activate the pluripotency-associated transcription factor Oct4. Oct4 is a master regulator of pluripotency, and its upregulation is a key indicator of a shift towards a more stem-like state.

The interplay of these pathways leads to significant changes in the cellular epigenome, including alterations in histone acetylation, which contributes to the opening of chromatin and the re-expression of pluripotency-associated genes.

Signaling Pathway Diagram

References

- 1. Reversine increases the plasticity of lineage-committed mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ERK1/2 MAP kinases in cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERK1,2 Signalling Pathway along the Nephron and Its Role in Acid-base and Electrolytes Balance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Retreversine in Cell Fate Reprogramming: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retreversine, a 2,6-disubstituted purine analog, has emerged as a potent small molecule capable of inducing cell fate reprogramming. This technical guide provides a comprehensive overview of its core mechanisms, applications in directing cell lineage, and detailed protocols for its experimental use. Retreversine primarily functions as an inhibitor of Aurora kinases A and B, key regulators of mitosis. This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the formation of polyploid cells, which are intrinsically linked to a state of increased cellular plasticity. By modulating key signaling pathways such as the Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways, Retreversine facilitates the dedifferentiation of somatic cells into a more primitive, multipotent state. This guide consolidates quantitative data on its efficacy, provides detailed experimental methodologies, and visualizes the underlying molecular pathways and workflows to serve as a critical resource for researchers in regenerative medicine and drug discovery.

Mechanism of Action: Aurora Kinase Inhibition and Cell Cycle Modulation

Retreversine's primary mechanism of action in cell fate reprogramming is its function as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora A and Aurora B.[1] These serine/threonine kinases are crucial for the proper execution of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2]

By inhibiting Aurora kinases, Retreversine disrupts these processes, leading to two key cellular phenotypes that are closely associated with its reprogramming potential:

-

G2/M Phase Cell Cycle Arrest: Treatment with Retreversine induces an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is a consequence of the disruption of mitotic progression.

-

Polyploidy: Inhibition of Aurora B kinase, in particular, leads to a failure of cytokinesis, the final step of cell division where the cytoplasm is divided to form two daughter cells. This results in the formation of enlarged, polyploid cells containing multiple sets of chromosomes.[4]

The induction of a G2/M arrest and polyploidy is thought to contribute to a state of heightened cellular plasticity, making the cells more amenable to reprogramming cues. This state is often accompanied by changes in the expression of key cell cycle regulators, such as an upregulation of p21(WAF1) and a downregulation of Cyclin B and CDK1.

Signaling Pathway Diagram: Retreversine's Mechanism of Action

References

- 1. Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Retreversine as a MEK1 Modulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a purine derivative, has garnered attention in cellular biology and cancer research. Structurally related to Reversine, it is often utilized as an inactive control in studies investigating the effects of the latter. While Reversine has been identified as an inhibitor of several kinases, including Aurora B kinase and Monopolar spindle 1 (Mps1), its effects on the Mitogen-activated protein kinase kinase 1 (MEK1) have also been explored. This guide provides a comprehensive technical overview of the current understanding of Retreversine in the context of MEK1 signaling, with a focus on its mechanism of action, relevant signaling pathways, and experimental protocols for its investigation.

The Role of MEK1 in the MAPK/ERK Signaling Pathway

MEK1 is a dual-specificity protein kinase that plays a pivotal role in the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a hallmark of many human cancers, making its components, including MEK1, attractive targets for therapeutic intervention.

The activation of the MAPK/ERK pathway is initiated by extracellular signals, such as growth factors, which bind to and activate receptor tyrosine kinases (RTKs) at the cell surface. This triggers the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and C-Raf). Activated Raf then phosphorylates and activates MEK1 and its isoform MEK2. MEK1, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.

An In-depth Technical Guide to Retreversine-Induced Dedifferentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in the field of regenerative medicine and cancer biology due to its remarkable ability to induce dedifferentiation in various somatic cell types. This technical guide provides a comprehensive overview of the core mechanisms, signaling pathways, and experimental protocols associated with Retreversine-induced cellular plasticity. By inhibiting key kinases such as Aurora B and MEK1, Retreversine orchestrates a complex series of cellular events, including cell cycle arrest and the re-expression of pluripotency-associated factors, ultimately reverting differentiated cells to a more progenitor-like state. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and application of cellular reprogramming for therapeutic purposes.

Mechanism of Action

Retreversine's primary mechanism of action involves the inhibition of several key protein kinases, leading to a cascade of events that culminate in cellular dedifferentiation. The two most prominent targets are Aurora B kinase and Mitogen-activated protein kinase kinase 1 (MEK1).

-

Aurora B Kinase Inhibition: Retreversine acts as a potent inhibitor of Aurora B kinase, a crucial regulator of mitosis, particularly in chromosome segregation and cytokinesis.[1] Inhibition of Aurora B leads to defects in cell division, often resulting in polyploidy and cell cycle arrest at the G2/M phase.[1][2] This disruption of the normal cell cycle is a critical step in initiating the dedifferentiation process.

-

MEK1 Inhibition: Retreversine also targets MEK1, a key component of the ERK/MAPK signaling pathway.[3] The ERK pathway is known to be involved in cell proliferation and differentiation.[4] By inhibiting MEK1, Retreversine effectively blocks the downstream phosphorylation of ERK1/2, a step that is crucial for maintaining the differentiated state in some cell lineages.

-

Upregulation of Pluripotency Factors: A significant consequence of Retreversine treatment is the upregulation of the pluripotency-associated transcription factor, Oct4. Oct4 is a master regulator of pluripotency in embryonic stem cells, and its re-expression in somatic cells is a hallmark of successful reprogramming.

-

Chromatin Remodeling: The process of dedifferentiation induced by Retreversine is also associated with significant changes in the epigenetic landscape of the cell. This includes alterations in histone modifications, such as increased histone H3 acetylation and decreased H3K9 methylation, which contribute to a more "open" chromatin state, allowing for the re-expression of pluripotency and progenitor cell genes.

Quantitative Data on Retreversine's Effects

The following tables summarize key quantitative data from various studies on Retreversine-induced dedifferentiation.

| Parameter | Cell Type | Concentration | Duration | Observed Effect | Reference |

| Optimal Concentration for Dedifferentiation | Bovine Fibroblasts | 5 µM | 4 days | Induction of multipotency and expression of progenitor markers. | |

| Cell Cycle Arrest | Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Dose-dependent | - | Accumulation of cells in the G2/M phase and induction of polyploidy. | |

| Aurora Kinase Inhibition (IC50) | In vitro kinase assay | 0.5 µM | - | Inhibition of Aurora B kinase activity. | |

| MEK1 Inhibition (IC50) | In vitro kinase assay | >1.5 µmol/L | - | Inhibition of MEK1 kinase activity. | |

| Oct4 Expression | Bovine Fibroblasts | 5 µM | 4 days | Significant increase in Oct4 mRNA and protein expression. |

| Marker | Cell Type | Treatment | Change in Expression | Reference |

| Oct4 | Bovine Fibroblasts | 5 µM Retreversine for 4 days | Upregulated | |

| Sox2 | Bovine Fibroblasts | 5 µM Retreversine for 4 days | Not detected | |

| Nanog | Bovine Fibroblasts | 5 µM Retreversine for 4 days | Not detected | |

| MyoD | C2C12 Myoblasts | siRNA-mediated myogenin downregulation | Downregulated | |

| p-ERK1/2 | Osteosarcoma Cells | Retreversine | Decreased | |

| Phospho-Histone H3 (Ser10) | In vitro kinase assay | Retreversine (0.1 µM) | 50% inhibition |

Signaling Pathways in Retreversine-Induced Dedifferentiation

The dedifferentiation process initiated by Retreversine is governed by the modulation of specific signaling pathways. The primary pathways affected are the ERK/MAPK pathway and the Aurora B signaling pathway.

ERK/MAPK Signaling Pathway

Retreversine's inhibition of MEK1 directly impacts the ERK/MAPK signaling cascade, which is crucial for maintaining the differentiated phenotype in many cell types.

Aurora B Signaling Pathway and Cell Cycle Regulation

Retreversine's inhibition of Aurora B kinase disrupts the normal progression of the cell cycle, leading to G2/M arrest and polyploidy. This is a key initiating event in the dedifferentiation process.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study Retreversine-induced dedifferentiation.

Cell Culture and Retreversine Treatment

Objective: To induce dedifferentiation in a somatic cell line (e.g., human dermal fibroblasts) using Retreversine.

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Retreversine (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well tissue culture plates

Protocol:

-

Seed HDFs in 6-well plates at a density of 5 x 10^4 cells/well in fibroblast growth medium.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare the treatment medium: Add Retreversine to fresh fibroblast growth medium to a final concentration of 5 µM. For the control, add an equivalent volume of DMSO.

-

Aspirate the old medium from the cells and add 2 mL of the treatment or control medium to the respective wells.

-

Incubate the cells for 4 days, replacing the medium with fresh treatment or control medium every 48 hours.

-

After 4 days, wash the cells with PBS and proceed with downstream analysis (e.g., immunofluorescence, qPCR, cell cycle analysis).

Immunofluorescence Staining for Dedifferentiation Markers

Objective: To visualize the expression of dedifferentiation markers (e.g., Oct4) in Retreversine-treated cells.

Materials:

-

Retreversine-treated and control cells on coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.25% Triton X-100 in PBS)

-

Blocking buffer (5% goat serum in PBS)

-

Primary antibody (e.g., rabbit anti-Oct4)

-

Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Protocol:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium and seal.

-

Visualize the staining using a fluorescence microscope.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of genes associated with pluripotency and differentiation.

Materials:

-

Retreversine-treated and control cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for Oct4, Sox2, Nanog, and a housekeeping gene like GAPDH)

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and control samples, normalized to the housekeeping gene.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after Retreversine treatment.

Materials:

-

Retreversine-treated and control cells

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge to obtain a cell pellet.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying Retreversine-induced dedifferentiation and subsequent redifferentiation.

Conclusion

Retreversine stands as a powerful tool for inducing cellular dedifferentiation, offering significant potential for applications in regenerative medicine and disease modeling. Its well-defined mechanism of action, centered on the inhibition of Aurora B and MEK1 kinases, provides a clear basis for its effects on cell cycle and signaling pathways. This guide has provided a comprehensive overview of the technical aspects of Retreversine-induced dedifferentiation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the regenerative capabilities of this remarkable small molecule. Further research into the nuances of Retreversine's effects on different cell types and the optimization of redifferentiation protocols will continue to expand its therapeutic potential.

References

- 1. Transdifferentiating Fibroblasts into Neurons Protocol | Tocris Bioscience [tocris.com]

- 2. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 [ijbs.com]

- 3. Neuronal transdifferentiation from human primary adult fibroblasts [protocols.io]

- 4. Dynamic Reprogramming of the Kinome In Response to Targeted MEK Inhibition In Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Retreversine in Regenerative Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regenerative medicine holds the promise of repairing, replacing, or regenerating damaged tissues and organs. A key strategy in this field is the manipulation of cellular plasticity, including the dedifferentiation of somatic cells into more primitive, multipotent states. Retreversine, a 2,6-disubstituted purine derivative, has emerged as a significant small molecule in this domain, capable of inducing dedifferentiation and enhancing the regenerative potential of various cell types. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and signaling pathways associated with Retreversine's role in regenerative medicine.

Mechanism of Action

Retreversine functions as a multi-kinase inhibitor, with its primary targets being Aurora B kinase and Mitogen-activated protein kinase kinase (MEK), a key component of the ERK signaling pathway. By inhibiting these kinases, Retreversine can modulate the cell cycle and promote a shift from a differentiated to a less-differentiated, more plastic state. This induced dedifferentiation allows cells to re-enter the cell cycle and subsequently be directed towards new differentiation lineages, a process with significant therapeutic potential.

Applications in Regenerative Medicine

Retreversine has demonstrated efficacy in promoting the regenerative potential of various cell types, with notable applications in cardiac and liver regeneration.

-

Cardiac Regeneration: Retreversine has been shown to enhance the conversion of dedifferentiated fat cells into mature cardiomyocytes. Studies have explored its use in protocols for differentiating human induced pluripotent stem cells (hiPSCs) into cardiomyocytes, a critical step for cell-based cardiac repair strategies.

-

Liver Regeneration: Research has indicated that Retreversine can play a role in liver regeneration models, contributing to the restoration of liver mass and function after injury.

-

Myogenic and Neuronal Lineages: Retreversine has been extensively studied for its ability to dedifferentiate C2C12 myoblasts, allowing them to redifferentiate into other mesenchymal lineages like osteoblasts and adipocytes, as well as transdifferentiate into neuronal lineages. It has also been used to reprogram human dermal fibroblasts, highlighting its broad potential in cellular reprogramming.

Quantitative Data on Retreversine's Effects

The following tables summarize quantitative data from various studies investigating the effects of Retreversine on gene expression and cell differentiation.

Table 1: Effect of Retreversine on Pluripotency and Differentiation Marker Gene Expression in Dedifferentiated Fat (DFAT) Cells

| Gene | Treatment Group | Mean Gene Expression (Arbitrary Units) | Fold Change vs. Control |

| Oct4 | Control (K) | 1.25 | 1.00 |

| REV10 (10 nM) | 0.25 | 0.20 | |

| REV20 (20 nM) | 0.20 | 0.16 | |

| REV40 (40 nM) | 0.15 | 0.12 | |

| Brachyury | Control (K) | 0.80 | 1.00 |

| REV10 (10 nM) | 0.65 | 0.81 | |

| REV20 (20 nM) | 0.70 | 0.88 | |

| REV40 (40 nM) | 0.60 | 0.75 | |

| Flk-1 | Control (K) | 2.50 | 1.00 |

| REV10 (10 nM) | 7.50 | 3.00 | |

| REV20 (20 nM) | 5.00 | 2.00 | |

| REV40 (40 nM) | 7.50 | 3.00 |

Data adapted from studies on the conversion of DFAT cells into cardiomyocytes.[1]

Table 2: Efficiency of Fibroblast to Cardiomyocyte-like Cell Reprogramming

| Reprogramming Factors | Efficiency (%) |

| Gata4, Mef2c, Tbx5 (GMT) | ~0.004 - 1 |

| GMT + MyoD transactivation domain | ~3.5 |

| GMT + ESRRG, MESP1, Myocardin, ZFPM2 | Low, with ~20% showing Ca2+ transients |

Note: While not all studies directly use Retreversine, this table provides context for the efficiencies of direct reprogramming strategies that could potentially be enhanced by small molecules like Retreversine.[2][3][4][5]

Table 3: C2C12 Myoblast Differentiation and Proliferation Markers

| Treatment/Condition | Metric | Result |

| GASP-2 overexpression | Myotube formation (72h) | 15% increase |

| GASP-2 overexpression | Myotube formation (96h) | 17% increase |

| GASP-2 overexpression | Myogenin expression (24h, 48h) | 10-fold increase |

| Gasp-2 knockdown | Fusion index (72h) | ~40% decrease |

| Gasp-2 knockdown | Fusion index (96h) | ~60% decrease |

| Gasp-2 knockdown | Myogenin expression (72h, 96h) | 50% decrease |

Note: This table illustrates the modulation of myogenesis through factors that could be synergistic with Retreversine's dedifferentiation effects.

Experimental Protocols

Protocol 1: Dedifferentiation of C2C12 Myoblasts with Retreversine

-

Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Differentiation (Optional Pre-treatment): To induce myotube formation, allow C2C12 myoblasts to reach 80-90% confluency, then switch to differentiation medium (DMEM with 2% horse serum). Culture for 3-5 days.

-

Retreversine Treatment:

-

Prepare a stock solution of Retreversine in DMSO.

-

Treat the C2C12 cells (either myoblasts or differentiated myotubes) with Retreversine at a final concentration of 5 µM in the culture medium.

-

Incubate the cells with Retreversine for 4-7 days. Replace the medium with fresh Retreversine-containing medium every 2 days.

-

-

Assessment of Dedifferentiation:

-

Morphological Analysis: Observe changes in cell morphology from elongated myotubes to smaller, more rounded progenitor-like cells using phase-contrast microscopy.

-

Gene Expression Analysis (qPCR): Analyze the expression of myogenic markers (e.g., MyoD, Myogenin) and pluripotency-associated markers (e.g., Nanog, Oct4).

-

Immunofluorescence: Stain for muscle-specific proteins (e.g., myosin heavy chain) to confirm the loss of differentiated phenotype.

-

Protocol 2: Reprogramming of Human Dermal Fibroblasts

-

Cell Culture: Culture human dermal fibroblasts in fibroblast medium (e.g., DMEM with 10% FBS) on gelatin-coated plates.

-

Retreversine Treatment:

-

When fibroblasts reach 70-80% confluency, replace the medium with fibroblast medium containing Retreversine at a concentration of 0.5-5 µM.

-

Culture the cells in the presence of Retreversine for 7-14 days, changing the medium every 2-3 days.

-

-

Induction of Redifferentiation (e.g., towards Cardiomyocytes):

-

Following Retreversine treatment, switch to a cardiac differentiation medium. A common approach involves the sequential addition of activators of Wnt signaling (e.g., CHIR99021) followed by inhibitors of Wnt signaling (e.g., IWP2).

-

The specific timing and concentrations of these small molecules should be optimized.

-

-

Analysis of Reprogramming and Differentiation:

-

Flow Cytometry (FACS): Analyze the expression of cell surface markers associated with pluripotency (e.g., SSEA-4) and cardiac lineages (e.g., SIRPA, VCAM1).

-

Quantitative PCR (qPCR): Measure the expression levels of fibroblast markers (e.g., Collagen I), pluripotency genes (e.g., OCT4, NANOG), and cardiac-specific genes (e.g., TNNT2, NKX2-5).

-

Functional Assays: Observe for spontaneous contractions in differentiated cardiomyocyte-like cells and perform calcium transient imaging.

-

Signaling Pathways and Visualizations

Retreversine's effects are primarily mediated through the inhibition of the Aurora B kinase and MEK/ERK signaling pathways.

Aurora B Kinase Signaling Pathway

Aurora B is a key regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its inhibition by Retreversine can lead to cell cycle arrest and endoreduplication, which may contribute to the dedifferentiation process by creating a cellular state more amenable to reprogramming.

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Inhibition of this pathway by Retreversine can suppress the differentiated state and promote pluripotency, facilitating the reprogramming of somatic cells.

Experimental Workflow for Assessing Retreversine-Induced Cellular Plasticity

The following diagram outlines a general workflow for investigating the effects of Retreversine on cellular plasticity.

References

- 1. Myoblast differentiation of C2C12 cell may related with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accelerated direct reprogramming of fibroblasts into cardiomyocyte-like cells with the MyoD transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Reprogramming of Fibroblasts into Functional Cardiomyocytes by Defined Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reprogramming Fibroblasts into Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct cardiac reprogramming comes of age: recent advance and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]

Retreversine as a Competitive Antagonist of the A3 Adenosine Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retreversine, a 2,6,9-trisubstituted purine, has been identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the core pharmacology of Retreversine in relation to A3AR antagonism. It includes a summary of its binding affinity, detailed experimental protocols for its characterization, and a description of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on A3AR-targeted therapeutics.

Introduction to Retreversine and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is coupled to inhibitory G proteins (Gαi/o). Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (camp) levels. This modulation of cAMP initiates a cascade of downstream signaling events, including the regulation of the PI3K/Akt and MAPK/ERK pathways, which are crucial in cell survival, proliferation, and inflammation.

Retreversine, scientifically known as 2-(4-morpholinoanilino)-6-cyclohexylamino-9-methylpurine, has emerged as a molecule of interest due to its ability to competitively block the A3AR. Understanding the specifics of this antagonism is vital for its potential therapeutic applications.

Quantitative Data: Retreversine's A3AR Antagonism

The antagonistic properties of Retreversine at the human A3 adenosine receptor have been quantified through radioligand binding and functional assays.

| Parameter | Value | Assay Type | Cell Line | Radioligand | Reference |

| Ki | 660 nM (0.66 µM) | Radioligand Binding | CHO | [125I]I-AB-MECA | [1][2] |

| KB | 466 nM | Functional Assay (Schild Analysis) | CHO | - | [1][2] |

Table 1: Quantitative analysis of Retreversine's antagonism at the human A3 adenosine receptor. Ki represents the inhibition constant from binding assays, and KB represents the dissociation constant of the antagonist from functional assays.

Signaling Pathways Modulated by Retreversine

As a competitive antagonist, Retreversine blocks the binding of endogenous adenosine and synthetic agonists to the A3AR, thereby inhibiting the initiation of downstream signaling cascades.

Inhibition of Adenylyl Cyclase

The primary mechanism of A3AR signaling is the Gαi/o-mediated inhibition of adenylyl cyclase. By blocking agonist binding, Retreversine prevents this inhibition, leading to a relative increase in intracellular cAMP levels compared to the agonist-stimulated state.

Modulation of PI3K/Akt and MAPK/ERK Pathways

The downstream consequences of A3AR activation often involve the PI3K/Akt and MAPK/ERK signaling pathways. A3AR agonists have been shown to influence these pathways, and by antagonizing the receptor, Retreversine is predicted to counteract these effects. For instance, in contexts where A3AR activation leads to the phosphorylation and activation of Akt and ERK, Retreversine would be expected to inhibit these events.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize Retreversine's antagonism at the A3AR.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Ki) of Retreversine for the A3AR.

-

Objective: To determine the concentration of Retreversine that displaces 50% of a specific radioligand from the A3AR (IC50), and to calculate the Ki value.

-

Materials:

-

Cell membranes from CHO cells stably expressing the human A3AR.

-

Radioligand: [125I]I-AB-MECA.

-

Non-specific binding control: A high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).

-

Retreversine stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Retreversine.

-

In a 96-well plate, add cell membranes, [125I]I-AB-MECA (at a concentration near its Kd), and either Retreversine dilution, assay buffer (for total binding), or non-specific binding control.

-

Incubate at room temperature for 2 hours.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place filters in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Retreversine to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (Antagonist Mode)

This protocol determines the functional antagonism (KB) of Retreversine by measuring its ability to reverse agonist-induced inhibition of cAMP production.

-

Objective: To determine the concentration of Retreversine required to shift the agonist dose-response curve and to calculate the KB value through Schild analysis.

-

Materials:

-

CHO cells stably expressing the human A3AR.

-

A3AR agonist (e.g., Cl-IB-MECA).

-

Retreversine stock solution.

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed CHO-A3AR cells in a 96-well plate and grow to confluence.

-

Pre-incubate cells with various concentrations of Retreversine or vehicle control in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

-

Add a range of concentrations of the A3AR agonist (Cl-IB-MECA) to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells.

-

Measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the agonist dose-response curves in the absence and presence of different concentrations of Retreversine.

-

Perform Schild regression analysis to determine the KB value. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

-

Conclusion

Retreversine is a moderately potent, competitive antagonist of the A3 adenosine receptor. Its ability to block A3AR-mediated signaling pathways provides a valuable tool for researchers investigating the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide offer a comprehensive resource for the further study and potential therapeutic development of Retreversine and other A3AR antagonists. Further research is warranted to fully elucidate the downstream consequences of Retreversine-mediated A3AR blockade in various cellular contexts.

References

Methodological & Application

Application Notes and Protocols for Retreversine Treatment in Fibroblast Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a 2,6-disubstituted purine analog, has been identified as a small molecule capable of inducing dedifferentiation in various somatic cell types, including fibroblasts. It promotes cellular plasticity by modulating key signaling pathways and epigenetic states, offering a potential tool for cellular reprogramming strategies. These application notes provide a summary of the known effects of retreversine on fibroblasts and a detailed, proposed protocol for inducing a multipotent progenitor-like state from fibroblast populations. This protocol is based on published findings and established cell culture techniques.

Principle

Retreversine treatment has been shown to increase the plasticity of fibroblasts, leading to the activation of pluripotency-associated genes such as Oct4.[1] The underlying mechanism involves the modulation of epigenetic markers, specifically an increase in histone H3 lysine 9 acetylation (acH3K9) and a decrease in its methylation (meH3K9).[1] Furthermore, retreversine has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway.[2] This combined action on both the epigenome and critical signaling pathways contributes to the reversal of the differentiated state, pushing fibroblasts towards a more plastic, multipotent progenitor state.

Data Presentation

Table 1: Summary of Quantitative Data on Retreversine-Induced Changes in Fibroblasts

| Parameter | Cell Type | Retreversine Concentration | Treatment Duration | Observed Effect | Reference |

| Histone H3K9 Acetylation (acH3K9) | Fibroblasts | Not specified | Not specified | 76.34% ± 3.84% increase | [1] |

| Histone H3K9 Methylation (meH3K9) | Fibroblasts | Not specified | Not specified | 43.23% ± 5.34% decrease | [1] |

| Oct4 Expression | Fibroblasts | Not specified | 4 days | Upregulation | |

| ERK Phosphorylation | Fibroblasts | Not specified | Not specified | Decrease |

Note: Specific concentrations and durations were not detailed in the available search results and may require optimization.

Experimental Protocols

Protocol 1: Induction of a Multipotent Progenitor State in Human Dermal Fibroblasts using Retreversine

Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Culture Medium: DMEM (High Glucose, GlutaMAX™), 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% MEM Non-Essential Amino Acids (NEAA)

-

Retreversine (dissolved in DMSO to create a stock solution)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

0.05% Trypsin-EDTA

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Fibroblast Culture:

-

Culture Human Dermal Fibroblasts in Fibroblast Culture Medium.

-

Passage cells upon reaching 80-90% confluency. For routine passaging, wash cells with PBS, detach with 0.05% Trypsin-EDTA, neutralize with Fibroblast Culture Medium, centrifuge, and re-seed at a 1:3 to 1:5 ratio.

-

-

Seeding for Retreversine Treatment:

-

The day before starting the treatment, seed HDFs onto the desired culture plates (e.g., 6-well plates) at a density of 5 x 10^4 cells/cm².

-

Allow cells to attach and spread overnight in the incubator.

-

-

Retreversine Treatment:

-

Prepare Fibroblast Culture Medium containing the desired final concentration of Retreversine. Initial optimization experiments are recommended, with a suggested starting range of 0.5 µM to 5 µM. A vehicle control (DMSO) should be run in parallel.

-

Aspirate the old medium from the cells and replace it with the Retreversine-containing medium.

-

Incubate the cells for 4 to 6 days.

-

Change the medium every 48 hours with fresh Retreversine-containing medium.

-

-

Post-Treatment Analysis:

-

After the treatment period, the cells can be analyzed for changes in morphology, gene expression, and protein levels.

-

Immunocytochemistry: Fix cells and stain for pluripotency markers such as OCT4.

-

RT-PCR/Western Blotting: Lyse cells to extract RNA or protein and analyze the expression of pluripotency-associated genes (e.g., OCT4, SOX2, NANOG) and changes in histone modifications (acH3K9, meH3K9).

-

-

Assessment of Multipotency (Optional):

-

Following retreversine removal, culture the cells in differentiation-inducing media for various lineages (e.g., osteogenic, adipogenic) to assess their multipotent potential.

-

Visualizations

Signaling Pathway Diagram

Caption: Retreversine signaling pathway in fibroblasts.

Experimental Workflow Diagram

Caption: Experimental workflow for retreversine treatment.

Disclaimer

The provided protocol is a proposed methodology based on the available scientific literature. Researchers should perform their own optimization experiments to determine the ideal retreversine concentration, treatment duration, and other culture conditions for their specific fibroblast cell lines and experimental goals. This document is intended for research use only.

References

Optimal Retreversine Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retreversine, a 2,6-disubstituted purine analog, is a versatile small molecule with a dual role in cell biology. It was initially identified for its ability to induce dedifferentiation in lineage-committed cells, promoting a more plastic, progenitor-like state. Subsequent research has revealed its potent cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer therapeutic. This document provides detailed application notes and protocols for utilizing Retreversine in cell culture experiments, with a focus on optimizing its concentration for different cellular outcomes. The information presented is curated from peer-reviewed scientific literature to guide researchers in effectively applying this compound in their studies.

Data Presentation: Retreversine Concentration and Cellular Effects

The optimal concentration of Retreversine is highly dependent on the cell type and the desired biological effect. The following table summarizes quantitative data from various studies to provide a starting point for experimental design.

| Cell Type | Retreversine Concentration | Exposure Duration | Observed Effect |

| Human Mesenchymal Stem Cells (hMSCs) | 50 nM | Pre-treatment | Increased differentiation potential towards osteoblasts, smooth and skeletal muscle cells.[1] |

| Ovine Fetal Bone Marrow MSCs | 600 nM | Not Specified | Significantly increased nanog gene expression, indicating enhanced plasticity.[2] |

| Ovine Fetal Bone Marrow MSCs | 1200 nM (1.2 µM) | 24 hours | Significantly decreased cell proliferation.[2] |

| Bovine Fibroblasts | 5 µM | Not Specified | Increased plasticity and redifferentiation into osteocytes, adipocytes, neurons, and hepatocytes.[2] |

| Human Gastric Cancer Cells (AGS, NCI-N87) | 10 µM - 20 µM | 24 and 48 hours | Significant inhibition of cell viability in a dose-dependent manner.[3] |

| Human Osteosarcoma Cells | Concentration-dependent | 24 and 48 hours | Inhibition of cell proliferation and induction of apoptosis. |

| Acute Lymphoblastic Leukemia (ALL) Cells | Dose- and time-dependent | Not Specified | Reduced cell viability. |

| Annulus Fibrosus Cells | > 5 µM (10 and 20 µM) | 96 hours | Decreased proliferation. |

| NIH-3T3 Fibroblast Cells | 10 µM | Not Specified | No observed toxicity or reduction in cell proliferation. |

Signaling Pathways Modulated by Retreversine

Retreversine exerts its effects by inhibiting key cellular kinases, primarily Aurora kinases and Mitogen-activated protein kinase kinase 1 (MEK1). Understanding these pathways is crucial for interpreting experimental results.

Aurora Kinase B Signaling Pathway

Retreversine's anti-proliferative and cytotoxic effects are largely attributed to its inhibition of Aurora kinase B, a key regulator of mitosis. Inhibition of this pathway leads to defects in chromosome segregation and cytokinesis, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

MEK1/ERK Signaling Pathway

Retreversine has also been shown to inhibit MEK1, a central component of the RAS/RAF/MEK/ERK signaling cascade. This pathway is critical for cell proliferation, differentiation, and survival. Inhibition of MEK1 by Retreversine can contribute to its anti-cancer effects.

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Enhancing Mesenchymal Stem Cell (MSC) Differentiation Potential

This protocol describes the pre-treatment of MSCs with a low concentration of Retreversine to enhance their subsequent differentiation into various lineages.

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Retreversine (stock solution in DMSO)

-

Differentiation induction media (osteogenic, adipogenic, or chondrogenic)

-

Phosphate Buffered Saline (PBS)

-

Tissue culture flasks/plates

-

Standard cell culture equipment

Workflow:

Procedure:

-

Cell Seeding: Plate hMSCs in a T-75 flask and culture in MSC expansion medium until they reach 70-80% confluency.

-

Retreversine Pre-treatment:

-

Prepare a working solution of 50 nM Retreversine in MSC expansion medium from a concentrated stock.

-

Aspirate the old medium from the cells and add the Retreversine-containing medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

-

Washing:

-

After 24 hours, aspirate the Retreversine-containing medium.

-

Gently wash the cell monolayer twice with sterile PBS.

-

-

Induction of Differentiation:

-

Add the appropriate differentiation induction medium (e.g., osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid).

-

Culture the cells for the recommended duration for the specific lineage (typically 14-21 days), changing the medium every 2-3 days.

-

-

Analysis: After the differentiation period, assess the differentiation outcome using appropriate staining methods (e.g., Alizarin Red S for osteogenesis, Oil Red O for adipogenesis) and/or gene expression analysis (e.g., RT-qPCR for lineage-specific markers).

Protocol 2: Cytotoxicity Assay in Cancer Cell Lines

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of Retreversine on an adherent cancer cell line.

Materials:

-

Adherent cancer cell line (e.g., AGS, NCI-N87)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Retreversine (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well tissue culture plates

-

Multichannel pipette

-

Microplate reader

Workflow:

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Retreversine Treatment:

-

Prepare serial dilutions of Retreversine in complete growth medium to achieve final concentrations ranging from 0.5 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest Retreversine treatment.

-

Carefully remove the medium from the wells and add 100 µL of the respective Retreversine dilutions or control medium.

-

Incubate for 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration of Retreversine that inhibits cell growth by 50%).

Conclusion

Retreversine is a powerful tool in cell culture research, with its effects being highly concentration-dependent. Low nanomolar concentrations can enhance the plasticity and differentiation potential of stem cells, while micromolar concentrations exhibit potent cytotoxicity against cancer cells. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of Retreversine. It is imperative to empirically determine the optimal concentration and exposure time for each specific cell type and experimental goal to ensure reproducible and meaningful results. Careful consideration of the underlying signaling pathways will further aid in the interpretation of experimental outcomes and the design of future studies.

References

- 1. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Direct Reprogramming of Adult Human Fibroblasts to Functional Neurons under Defined Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Delivery of Small Molecules in Cellular Reprogramming and Differentiation

A Note on "Retreversine": The term "Retreversine" is not standardly used to refer to a single, specific chemical entity in the context of cell biology. However, the name bears a strong resemblance to Reversine , a well-documented small molecule used to induce cellular dedifferentiation. Additionally, searches for related compounds in the field of cell signaling and differentiation sometimes lead to TAK-875 (Fasiglifam) , a GPR40 agonist. To provide a comprehensive resource, these application notes will cover protocols and techniques for both of these distinct compounds.

Part 1: Reversine

Application Notes

Reversine is a 2,6-disubstituted purine derivative (CAS 656820-32-5) that has garnered significant interest for its ability to induce dedifferentiation in lineage-committed cells.[1][2] This property allows researchers to revert mature cells, such as myoblasts, into more primitive, multipotent progenitor cells.[3][4] These progenitor cells can then be re-differentiated along new lineage pathways, including into osteoblasts and adipocytes.[4]

The primary mechanism of action for Reversine is the inhibition of several key cellular kinases. It is a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C, which are crucial for the regulation of mitosis. By inhibiting Aurora kinases, Reversine can cause failures in cytokinesis, leading to polyploidy, and can induce cell cycle arrest and apoptosis, particularly in cancer cells. Reversine also inhibits the mitotic spindle checkpoint kinase, Monopolar Spindle 1 (MPS1), and acts as an antagonist at the A3 adenosine receptor. This multi-target profile makes it a powerful tool for studying cell cycle control and plasticity.

Quantitative Data

The following tables summarize key quantitative parameters for Reversine based on published literature.

Table 1: Inhibitory Concentrations (IC50) of Reversine for Key Kinase Targets

| Target Kinase | IC50 Value (nM) | Reference |

| Aurora A | 400 | |

| Aurora B | 500 | |

| Aurora C | 400 | |

| MPS1 (full-length) | 2.8 | |

| MPS1 (kinase domain) | 6 | |

| MEK1 | >1500 | |

| Nonmuscle Myosin II | 350 |

Table 2: Effective Concentrations of Reversine in Cell Culture Applications

| Application | Cell Type | Concentration (µM) | Duration | Observed Effect | Reference |

| Dedifferentiation | C2C12 Myoblasts | 5 | 4 days | Conversion to stem cell progenitors | |

| Apoptosis Induction | Gastric Cancer Cells | 10 - 20 | 24-48 hours | Significant decrease in cell viability | |

| Cell Cycle Analysis | HCT116, HL60 | 5 | 12-24 hours | Inhibition of Histone H3 phosphorylation | |

| Proliferation Inhibition | Cholangiocarcinoma Cells | 0.62 - 10 | 24-72 hours | IC50 range for cell viability reduction |

Experimental Protocols

Protocol 1: Preparation of Reversine Stock Solution

-

Materials:

-

Reversine powder (CAS 656820-32-5)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of Reversine. For a final volume of 1 mL, add 2.54 mg of Reversine (Molecular Weight: 393.49 g/mol ) to 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required if solubility is an issue.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store the stock solution aliquots at -20°C for up to 2 years or at -80°C for up to 1 year for maximum stability.

-

Protocol 2: Delivery of Reversine to Adherent Cells for Dedifferentiation

-

Materials:

-

Target adherent cells (e.g., C2C12 myoblasts)

-

Complete cell culture medium appropriate for the cell line

-

Cell culture plates or flasks

-

10 mM Reversine stock solution in DMSO

-

Phosphate-buffered saline (PBS), sterile

-

-

Procedure:

-

Cell Seeding: Plate the target cells in a culture vessel at a density that will allow for several days of treatment without reaching over-confluence. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

-

Preparation of Working Medium: Prepare the Reversine-containing medium. For a final concentration of 5 µM, dilute the 10 mM stock solution 1:2000 in the complete cell culture medium. For example, add 5 µL of 10 mM Reversine stock to 10 mL of medium.

-

Control Preparation: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium (e.g., 5 µL of DMSO in 10 mL of medium).

-

Cell Treatment: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared Reversine-containing medium (or vehicle control medium) to the cells.

-

Incubation and Monitoring: Return the cells to the incubator. Culture for the desired duration (e.g., 4 days for C2C12 dedifferentiation). Refresh the Reversine-containing medium every 48 hours. Monitor the cells daily for morphological changes.

-

Downstream Analysis: After the treatment period, harvest the cells for analysis of dedifferentiation markers (e.g., gene expression of stem cell markers) or for re-differentiation experiments.

-

Visualizations

Part 2: TAK-875 (Fasiglifam)

Application Notes

TAK-875 (Fasiglifam) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its CAS number is 1000413-72-8. The primary therapeutic goal for TAK-875 was the treatment of type 2 diabetes, as GPR40 is highly expressed in pancreatic β-cells and mediates insulin secretion in response to fatty acids. TAK-875 enhances glucose-dependent insulin secretion, meaning it has a lower risk of causing hypoglycemia compared to other insulin secretagogues.

The mechanism of action involves the activation of the Gqα signaling pathway upon binding to GPR40. This leads to the production of inositol monophosphate and an increase in intracellular calcium concentrations, which are key steps in triggering insulin vesicle fusion and release. While its development for diabetes was halted due to concerns about liver safety, TAK-875 remains a valuable tool for researchers studying GPR40 signaling and its role in various cellular processes. Its application in directed cell differentiation is less explored but holds potential given the role of G-protein coupled receptors and calcium signaling in cell fate decisions.

Quantitative Data

Table 3: Bioactivity and In Vitro Efficacy of TAK-875

| Parameter | Value | Cell Type / Condition | Reference |

| EC50 (GPR40 agonism) | 72 nM | CHO-hGPR40 cells | |

| Effective Concentration | 10 µM | INS-1 833/15 cells, rat islets | |

| Cytotoxicity (IC50) | >50 µM | HepG2 cells (24h) | |

| In Vivo Efficacy | 1 - 10 mg/kg (p.o.) | N-STZ-1.5 diabetic rats |

Experimental Protocols

Protocol 3: Preparation of TAK-875 Stock Solution

-

Materials:

-

TAK-875 (Fasiglifam) powder (CAS 1000413-72-8)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

In a sterile environment, prepare a stock solution (e.g., 10 mM or 30 mg/mL). For a 10 mM stock, dissolve 5.25 mg of TAK-875 (Molecular Weight: 524.6 g/mol ) in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Aliquot into sterile, single-use tubes and store at -20°C for up to 4 years.

-

Protocol 4: Delivery of TAK-875 to Target Cells for GPR40 Activation

-

Materials:

-

Target cells expressing GPR40 (e.g., INS-1 insulinoma cells, HepG2 cells)

-

Complete cell culture medium

-

Cell culture plates or flasks

-

10 mM TAK-875 stock solution in DMSO

-

Assay-specific reagents (e.g., for measuring intracellular calcium or insulin secretion)

-

-

Procedure:

-

Cell Seeding: Plate cells at an appropriate density for the intended downstream assay and allow them to adhere for 24 hours.

-

Preparation of Working Medium: Dilute the 10 mM TAK-875 stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM for insulin secretion studies). Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

-

Cell Treatment: Remove the existing medium and replace it with the TAK-875-containing medium or the vehicle control medium.

-

Incubation: Incubate the cells for the time specified by the experimental design (e.g., 24-72 hours for cytotoxicity or prolonged exposure studies).

-

Analysis: Perform the desired assay, such as measuring changes in intracellular calcium, quantifying insulin secretion via ELISA, or assessing cell viability with an MTT or WST-1 assay.

-

Visualizations

Advanced Delivery Techniques: A Note on Nanoparticle Formulations

While the protocols above describe direct delivery of small molecules dissolved in DMSO, advanced drug delivery systems can offer significant advantages, such as improved solubility, stability, and targeted delivery, potentially reducing off-target toxicity. Though no specific nanoparticle formulations for Reversine or TAK-875 were identified in the literature search, the following outlines a general approach for their encapsulation.

Conceptual Protocol: Encapsulation in PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery. A multiple emulsion solvent evaporation method could be adapted to encapsulate small molecules like Reversine or TAK-875.

-

Primary Emulsion: Dissolve the small molecule (Reversine or TAK-875) and PLGA polymer in an organic solvent like dichloromethane. This organic phase is then emulsified in an aqueous solution containing a surfactant, creating an oil-in-water (o/w) emulsion.

-

Secondary Emulsion: This primary emulsion is then further emulsified in a larger aqueous phase, creating a water-in-oil-in-water (w/o/w) or oil-in-water-in-oil (o/w/o) multiple emulsion.

-

Solvent Evaporation: The organic solvent is removed by evaporation, causing the PLGA to precipitate and form solid nanoparticles with the drug encapsulated within.

-

Purification and Characterization: The resulting nanoparticles would be collected by centrifugation, washed to remove excess surfactant and unencapsulated drug, and then characterized for size, surface charge, drug loading efficiency, and in vitro release kinetics.

Such nanoparticle formulations could provide sustained release of the compound, maintaining a more stable concentration in the cell culture medium over time and potentially enhancing biological effects. Further surface modification with targeting ligands could also enable cell-specific delivery in co-culture or in vivo models.

References

Application Notes and Protocols for Cellular Reprogramming Using Retreversine in Combination with Other Small Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one specialized cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. While transcription factor-based methods were revolutionary, they carry risks associated with genetic modification. Chemical reprogramming, using cocktails of small molecules, offers a promising alternative that is potentially safer, more controllable, and cost-effective.[1][2][3]

Retreversine (also known as Reversine) is a 2,6-disubstituted purine analog that has been identified as a key facilitator of cellular dedifferentiation.[4][5] It induces lineage-committed cells to revert to a more plastic, multipotent progenitor state, making them receptive to subsequent differentiation cues. Retreversine primarily functions by promoting cellular plasticity, up-regulating key pluripotency-associated genes like Oct4, and modulating critical signaling pathways. This document provides detailed application notes and a synthesized protocol for using Retreversine in combination with other small molecules to achieve cellular reprogramming.

Principle of Action

Successful chemical reprogramming relies on the coordinated modulation of multiple cellular processes. A typical small molecule cocktail targets three main areas:

-

Epigenetic Remodeling: Erasing the epigenetic memory of the starting somatic cell to allow a new gene expression program to be established.

-

Signaling Pathway Modulation: Activating pathways that promote pluripotency (e.g., Wnt) and inhibiting pathways that maintain the differentiated state (e.g., TGF-β).

-

Metabolic Switching & Cell Survival: Facilitating the metabolic shift from oxidative phosphorylation to glycolysis, characteristic of pluripotent cells, and ensuring cell viability during the stressful reprogramming process.

Retreversine contributes significantly to the first two areas by inducing a dedifferentiated state and appears to function, in part, by influencing the TGF-β pathway and inducing histone modifications. When combined with other molecules that target complementary pathways, it can synergistically drive the complex process of cell fate conversion.